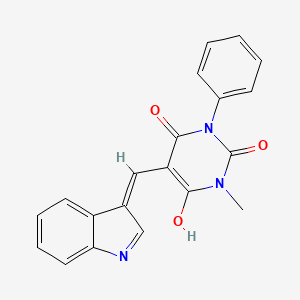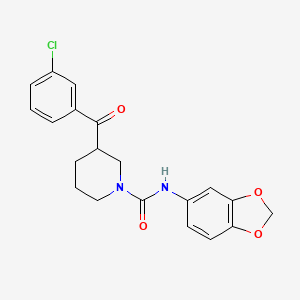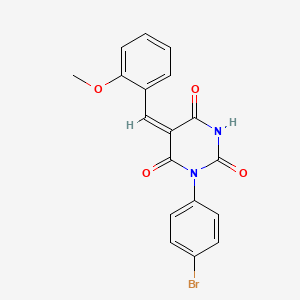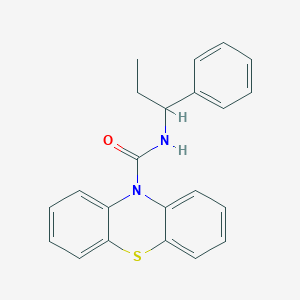![molecular formula C18H15N3O3S B5972374 3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5972374.png)
3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide, also known as MTB, is a compound that belongs to the class of thiazole-based compounds. MTB has a wide range of scientific research applications due to its unique chemical structure and mechanism of action.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has a wide range of scientific research applications, including its use as an anticancer agent, antitumor agent, and anti-inflammatory agent. 3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide acts by inhibiting the activity of certain enzymes, including topoisomerase II and Hsp90. Topoisomerase II is an enzyme that is involved in DNA replication and repair, while Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins. By inhibiting the activity of these enzymes, 3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide disrupts the normal functioning of cancer cells and inflammatory cells, leading to their death.
Biochemical and Physiological Effects:
3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been found to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the inhibition of angiogenesis (the formation of new blood vessels). 3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has also been found to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has several advantages for use in lab experiments, including its ability to selectively target cancer cells and its low toxicity to normal cells. However, 3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has some limitations, including its poor solubility in water and its instability in biological fluids.
Zukünftige Richtungen
There are several future directions for research on 3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, and the development of more stable and water-soluble analogs of 3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide and to identify potential drug targets for the development of more effective cancer therapies.
Synthesemethoden
3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide can be synthesized using a variety of methods, including the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which can then be reacted with 4-aminothiazole-2-carboxamide to yield 3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide. Another method involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which can then be reacted with 4-aminobenzamide to yield the intermediate product. The intermediate product can then be reacted with 4-aminothiazole-2-carboxamide to form 3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide.
Eigenschaften
IUPAC Name |
3-methoxy-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-24-15-4-2-3-13(11-15)17(23)20-14-7-5-12(6-8-14)16(22)21-18-19-9-10-25-18/h2-11H,1H3,(H,20,23)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZULRUKAZIKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972303.png)


![N-[3-(benzoylamino)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5972319.png)

![6-anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one](/img/structure/B5972346.png)

![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5972359.png)
![methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5972365.png)
![1-(2-pyridinyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972368.png)
![2-(4-methoxyphenyl)-N-({1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5972377.png)
![4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5972385.png)
![3-[2-(3-benzoyl-1-piperidinyl)-2-oxoethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate](/img/structure/B5972399.png)